molecular formula C9H11BrO2S B1344627 1-Bromo-3-(isopropylsulfonyl)benzene CAS No. 70399-01-8

1-Bromo-3-(isopropylsulfonyl)benzene

Cat. No.: B1344627
CAS No.: 70399-01-8
M. Wt: 263.15 g/mol
InChI Key: XPYUPOJVBBWILU-UHFFFAOYSA-N
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Description

“1-Bromo-3-(isopropylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It is also known as "3-bromophenyl isopropyl sulfone" . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 263.16 . It is a solid or liquid at room temperature .

Scientific Research Applications

Supramolecular Chemistry Applications

1-Bromo-3-(isopropylsulfonyl)benzene has potential applications in the field of supramolecular chemistry. This branch of chemistry focuses on the structures and functions of molecules that form complexes through non-covalent bonds. Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been increasingly important in a wide range of scientific disciplines due to their simple structure and wide accessibility. Their supramolecular self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is crucial for applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Materials Science and Environmental Applications

In materials science, novel brominated flame retardants (NBFRs) are emerging as important compounds for improving fire safety in consumer goods. The review on the occurrence of NBFRs in indoor air, dust, consumer goods, and food highlights the need for research on their environmental fate, toxicity, and analytical methods to include all NBFRs. High concentrations of specific brominated compounds were often reported, indicating their significance in materials science and raising concerns about environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Science: Bioremediation

In environmental science, especially concerning the bioremediation of contaminants, microbial degradation of benzene compounds demonstrates significant potential. Bioremediation utilizes natural microbial biodegradation activity to remove pollutants from the environment, which is considered an efficient, versatile, and eco-friendly method compared to physicochemical treatments. The review on microbial degradation of benzene compounds from petroleum-contaminated soil emphasizes the application of oleophilic microorganisms in cleaning up benzene pollutants, highlighting the role of this compound related compounds in environmental remediation efforts (Patel & Goti, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-(isopropylsulfonyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily based on the compound’s ability to form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the formation of covalent bonds with the active sites of enzymes, resulting in the modification of enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that prolonged exposure to this compound can result in sustained inhibition of metabolic enzymes, thereby affecting cellular function over extended periods . Additionally, the stability of the compound under various storage conditions is an important factor to consider for its effective use in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other compounds. For instance, the compound can inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress within the cell . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Properties

IUPAC Name

1-bromo-3-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYUPOJVBBWILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629188
Record name 1-Bromo-3-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70399-01-8
Record name 1-Bromo-3-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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